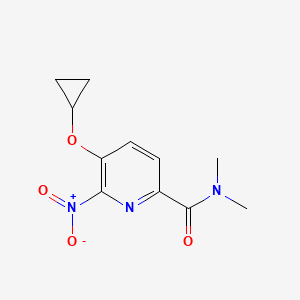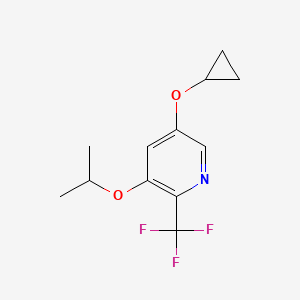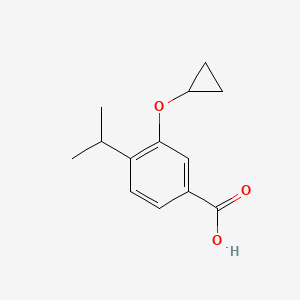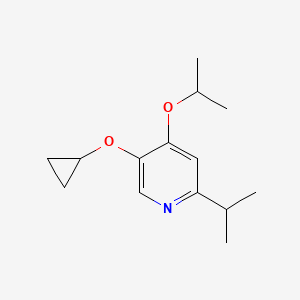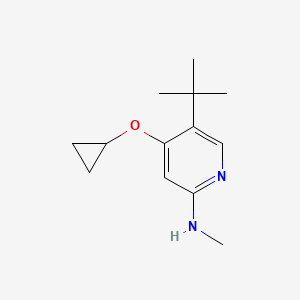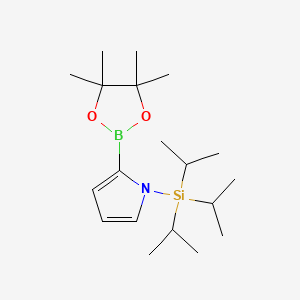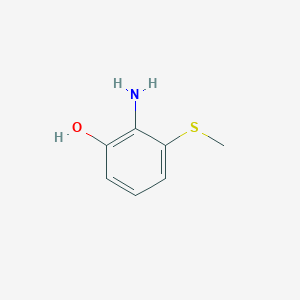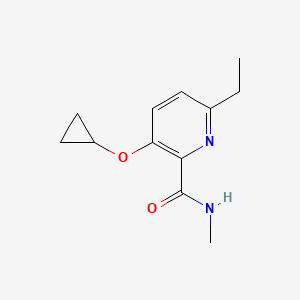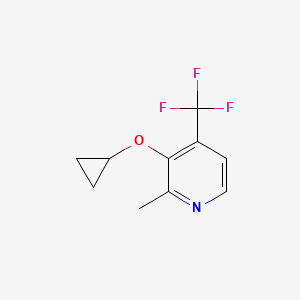![molecular formula C8H8ClNO2 B14836595 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group and a hydroxyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-hydroxypyridine, followed by the introduction of an ethanone group. The reaction conditions typically include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. Industrial production methods may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to changes in enzyme activity, gene expression, and cellular function. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone can be compared with other similar compounds, such as:
2-Chloromethyl-4-hydroxypyridine: Similar structure but with the chloromethyl group at a different position.
4-Hydroxy-3-methylpyridine: Lacks the chloromethyl group, leading to different reactivity and applications.
5-Chloromethyl-2-hydroxypyridine: Another positional isomer with distinct chemical properties
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
3-acetyl-5-(chloromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-4-10-3-6(2-9)8(7)12/h3-4H,2H2,1H3,(H,10,12) |
Clave InChI |
AMADFBLIWUKMEA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC=C(C1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


